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Introduction
JMV 449 acetate is a potent and metabolically stable agonist for the neurotensin receptor.[1]

As a C-terminal neurotensin-like fragment with a reduced peptide bond, it exhibits enhanced

resistance to degradation by plasma enzymes.[2][3] Recent studies have highlighted its

significant role in glucose homeostasis, particularly through its interaction with incretin hormone

signaling pathways. This document provides detailed application notes and protocols for

utilizing JMV 449 acetate in the investigation of glucose metabolism, insulin secretion, and

pancreatic beta-cell function.

Mechanism of Action
JMV 449 acetate exerts its effects on glucose homeostasis primarily by augmenting the

bioactivity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic

polypeptide (GIP).[2] It has been shown to potentiate the insulinotropic actions of these incretin

hormones, leading to enhanced insulin secretion from pancreatic beta-cells. Furthermore, JMV
449 acetate independently stimulates insulin release, promotes beta-cell proliferation, and

protects against cytokine-induced apoptosis. In vivo, it contributes to lowering blood glucose

levels and can enhance the glucose-lowering effects of long-acting GIP and GLP-1 receptor

mimetics.
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Signaling Pathway
The signaling pathway for JMV 449 acetate in the context of glucose homeostasis involves the

activation of the neurotensin receptor on pancreatic beta-cells. This activation synergizes with

the signaling cascades initiated by the binding of GLP-1 and GIP to their respective receptors.

This combined signaling leads to an amplified downstream effect on insulin secretion and beta-

cell health.
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Caption: Synergistic signaling of JMV 449 and incretins in beta-cells.

Data Presentation
In Vitro Effects of JMV 449 Acetate
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Parameter Cell Line
JMV 449
Concentration

Observation Significance

Insulin Secretion BRIN-BD11 Dose-dependent
Increased insulin

release
-

Insulin Secretion

with GLP-1 (10⁻⁶

M)

BRIN-BD11 -

Augmented

insulinotropic

action of GLP-1

at 5.6 mM

glucose

P < 0.05

Insulin Secretion

with GIP and

GLP-1

BRIN-BD11 -

Augmented

insulin secretion

at 5.6 and 16.7

mM glucose

P < 0.001

Beta-Cell

Proliferation
BRIN-BD11 10⁻⁸ and 10⁻⁶ M

Significantly

augmented

proliferation

P < 0.001

Beta-Cell

Survival
BRIN-BD11 -

Significant

benefits in

response to

cytokine-induced

apoptosis

In Vivo Effects of JMV 449 Acetate in Lean Mice
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Parameter JMV 449 Dose Observation Significance

Food Intake (overnight

fasted)
25 nmol/kg Inhibited food intake P < 0.05 - P < 0.001

Food Intake with GLP-

1 mimetic
25 nmol/kg

Enhanced appetite-

suppressing effects
P < 0.01

Plasma Glucose (with

glucose)
-

Decreased individual

plasma glucose at 15

and 30 min

P < 0.05 to P < 0.01

Glucose Lowering

(with GIP mimetic)
-

Significantly enhanced

glucose-lowering

effect of (D-Ala2)GIP

P < 0.05

Glucose Lowering

(with GLP-1 mimetic)
-

Augmented glucose-

lowering effects of

exendin-4

Plasma Insulin AUC

(with glucose)
- Significantly increased P < 0.05

Experimental Protocols
In Vitro Insulin Secretion Assay
This protocol is for assessing the effect of JMV 449 acetate on insulin secretion from the rat

insulin-secreting cell line, BRIN-BD11.

Materials:

BRIN-BD11 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 5.6 mM

and 16.7 mM)

JMV 449 acetate stock solution
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GLP-1 and/or GIP stock solutions

24-well cell culture plates

Insulin ELISA kit

Procedure:

Seed BRIN-BD11 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well and culture for 24

hours.

Wash the cells with KRBB containing a basal glucose concentration.

Pre-incubate the cells in basal KRBB for 40 minutes at 37°C.

Replace the pre-incubation buffer with KRBB containing the desired glucose concentrations

and test compounds (JMV 449 acetate, GLP-1, GIP, or combinations).

Incubate for 20 minutes at 37°C for acute secretion studies.

Collect the supernatant for insulin measurement using an ELISA kit.

Insulin Secretion Assay Workflow

Seed BRIN-BD11 cells Wash with basal KRBB Pre-incubate (40 min) Add test compounds in KRBB Incubate (20 min) Collect supernatant Measure insulin (ELISA)

Click to download full resolution via product page

Caption: Workflow for in vitro insulin secretion assay.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol describes how to assess the effect of JMV 449 acetate on glucose tolerance in

mice.

Materials:
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Lean mice

JMV 449 acetate solution

Glucose solution (20% in sterile saline)

Glucometer and test strips

Restraining device

Syringes for intraperitoneal injection

Procedure:

Fast mice overnight (approximately 16 hours) with free access to water.

Record the baseline blood glucose level from a tail snip (t=0).

Administer JMV 449 acetate (e.g., 25 nmol/kg) and/or incretin mimetics via intraperitoneal

(IP) injection.

Simultaneously or shortly after, administer a glucose bolus (e.g., 2 g/kg body weight) via IP

injection.

Measure blood glucose levels at specified time points (e.g., 15, 30, 60, and 120 minutes)

post-injection.

Plot blood glucose concentration over time and calculate the area under the curve (AUC) to

assess glucose clearance.
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IPGTT Workflow

Fast mice overnight
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Measure blood glucose at
15, 30, 60, 120 min
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Caption: Workflow for in vivo glucose tolerance test.

Beta-Cell Proliferation Assay (BrdU)
This protocol outlines the use of Bromodeoxyuridine (BrdU) incorporation to measure the

proliferative effect of JMV 449 acetate on beta-cells.

Materials:

BRIN-BD11 cells

96-well cell culture plates
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JMV 449 acetate

BrdU labeling solution

Fixing/denaturing solution

Anti-BrdU antibody (HRP-conjugated)

TMB substrate

Stop solution

Microplate reader

Procedure:

Seed BRIN-BD11 cells in a 96-well plate and allow them to adhere.

Treat cells with desired concentrations of JMV 449 acetate for a specified duration (e.g., 24

hours).

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation

into newly synthesized DNA.

Remove the medium, and fix and denature the cellular DNA.

Add the anti-BrdU antibody and incubate for 1 hour.

Wash the wells and add the TMB substrate.

Stop the reaction and measure the absorbance at 450 nm.

Beta-Cell Survival Assay (Cytokine-Induced Apoptosis)
This protocol is designed to evaluate the protective effects of JMV 449 acetate against

apoptosis induced by pro-inflammatory cytokines.

Materials:
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BRIN-BD11 cells

JMV 449 acetate

Cytokine cocktail (e.g., IL-1β, IFN-γ, TNF-α)

Cell viability reagent (e.g., CellTiter-Glo) or an apoptosis detection kit (e.g., Caspase-Glo 3/7)

96-well plates

Luminometer or fluorometer

Procedure:

Seed BRIN-BD11 cells in a 96-well plate.

Pre-treat cells with JMV 449 acetate for a designated time.

Introduce a cytokine cocktail to induce apoptosis.

Co-incubate the cells with JMV 449 acetate and the cytokine cocktail for 24-48 hours.

Measure cell viability or caspase activity according to the manufacturer's instructions for the

chosen assay kit.

Conclusion
JMV 449 acetate is a valuable research tool for investigating the complex interplay between

neurotensin signaling and incretin hormone action in the regulation of glucose homeostasis. Its

ability to enhance insulin secretion, promote beta-cell proliferation, and protect against

apoptosis makes it a compound of interest for diabetes research and the development of novel

therapeutic strategies. The protocols provided herein offer a framework for exploring the

multifaceted effects of JMV 449 acetate in both in vitro and in vivo models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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